molecular formula C10H13NSSn B14405046 2-(Trimethylstannyl)-1,3-benzothiazole CAS No. 86108-54-5

2-(Trimethylstannyl)-1,3-benzothiazole

Cat. No.: B14405046
CAS No.: 86108-54-5
M. Wt: 297.99 g/mol
InChI Key: LSKCZVWCIBGDJR-UHFFFAOYSA-N
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Description

2-(Trimethylstannyl)-1,3-benzothiazole is an organotin-substituted benzothiazole derivative characterized by a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position of the benzothiazole scaffold. Organotin compounds are widely studied for their catalytic, medicinal, and material science properties due to their unique electronic and steric profiles . The benzothiazole core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anticonvulsant activities . The trimethylstannyl substituent may enhance coordination capabilities, making this compound valuable in cross-coupling reactions or as a precursor in organic synthesis.

Properties

CAS No.

86108-54-5

Molecular Formula

C10H13NSSn

Molecular Weight

297.99 g/mol

IUPAC Name

1,3-benzothiazol-2-yl(trimethyl)stannane

InChI

InChI=1S/C7H4NS.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3;

InChI Key

LSKCZVWCIBGDJR-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylstannyl)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with trimethyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

1,3-Benzothiazole+Trimethyltin chloride2-(Trimethylstannyl)-1,3-benzothiazole+HCl\text{1,3-Benzothiazole} + \text{Trimethyltin chloride} \rightarrow \text{2-(Trimethylstannyl)-1,3-benzothiazole} + \text{HCl} 1,3-Benzothiazole+Trimethyltin chloride→2-(Trimethylstannyl)-1,3-benzothiazole+HCl

Industrial Production Methods: While specific industrial production methods for 2-(Trimethylstannyl)-1,3-benzothiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylstannyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it acts as a stannylated reagent.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving 2-(Trimethylstannyl)-1,3-benzothiazole.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-(Trimethylstannyl)-1,3-benzothiazole has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Trimethylstannyl)-1,3-benzothiazole in chemical reactions typically involves the activation of the trimethylstannyl group, which can then participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Trimethylstannyl Group: Enhances electrophilicity at the benzothiazole sulfur, facilitating transmetalation in cross-coupling reactions. Organotin groups also stabilize radical intermediates .
  • Piperidinyl and Oxadiazole Groups : Improve solubility and bioavailability. Piperidinyl derivatives exhibit enhanced binding to neurological targets (e.g., serotonin receptors) , while oxadiazole derivatives show broad-spectrum antimicrobial activity due to hydrogen bonding with microbial enzymes .
  • Azidostyryl and Nitrophenyl-Furan Groups : Enable photoactive or fluorescent behavior. Azides participate in bioorthogonal reactions , while nitro-furan systems absorb UV/visible light for optoelectronic applications .

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